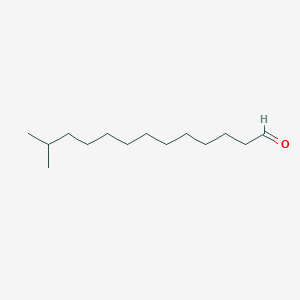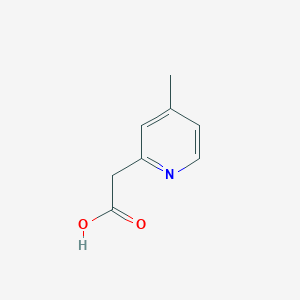
2-(4-Methylpyridin-2-YL)acetic acid
Overview
Description
“2-(4-Methylpyridin-2-YL)acetic acid” is an organic compound with the CAS Number: 149605-62-9 . It has a molecular weight of 151.16 and its IUPAC name is (4-methyl-2-pyridinyl)acetic acid . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The linear formula of “2-(4-Methylpyridin-2-YL)acetic acid” is C8H9NO2 . The InChI code is 1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“2-(4-Methylpyridin-2-YL)acetic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 151.16 and a linear formula of C8H9NO2 .Scientific Research Applications
Chemical Synthesis
“2-(4-Methylpyridin-2-YL)acetic acid” is used in the field of chemical synthesis . It is a pale-yellow to yellow-brown solid with a molecular weight of 151.16 . Its linear formula is C8H9NO2 .
Flow Synthesis of 2-Methylpyridines
This compound has been used in the flow synthesis of 2-methylpyridines . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Medicinal Chemistry
In the field of medicinal chemistry, this compound has been used to produce a series of 2-methylpyridines via the α-methylation of substituted pyridines . This method is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Industrial Applications
Methylpyridines, including those derived from “2-(4-Methylpyridin-2-YL)acetic acid”, are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .
Antibacterial Research
Research has been conducted into the antibacterial efficacy of compounds related to "2-(4-Methylpyridin-2-YL)acetic acid" . These studies have evaluated the diameter of the inhibition zone around the disc , indicating the potential of these compounds in antibacterial applications.
Green Chemistry
The use of “2-(4-Methylpyridin-2-YL)acetic acid” in the flow synthesis of 2-methylpyridines represents an application of green chemistry principles . This method reduces waste and avoids work-up procedures, making it a more environmentally friendly alternative to traditional batch processes .
Safety and Hazards
properties
IUPAC Name |
2-(4-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFMZYXTLDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598546 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpyridin-2-YL)acetic acid | |
CAS RN |
149605-62-9 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



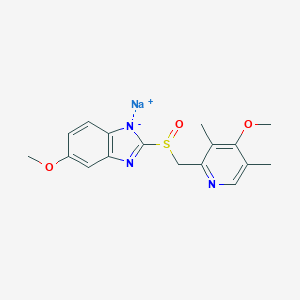
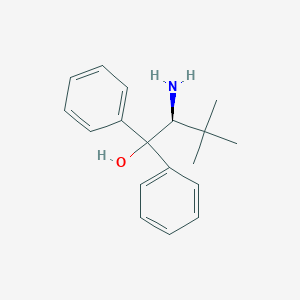

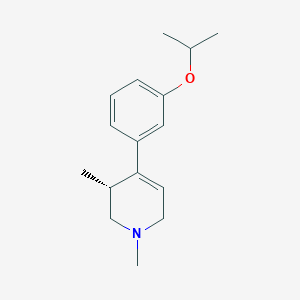




![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)
![Methyl 2-[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B128145.png)
